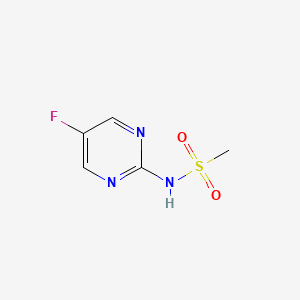![molecular formula C4H2N4O B13091553 [1,2,3]Oxadiazolo[5,4-d]pyrimidine CAS No. 273-66-5](/img/structure/B13091553.png)
[1,2,3]Oxadiazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,3]Oxadiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an oxadiazole ring and a pyrimidine ring.
Méthodes De Préparation
The synthesis of [1,2,3]Oxadiazolo[5,4-d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of pyrimidine derivatives to form the fused oxadiazole ring. This can be done by dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another method involves the condensation of oxazole derivatives leading to the formation of fused pyrimidine rings .
Analyse Des Réactions Chimiques
[1,2,3]Oxadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. For instance, nucleophilic addition reactions at the C-7 position of the pyrimidine ring with reagents such as water, alcohols, and amines result in covalent adducts . Oxidation reactions can open the furoxan ring to form dinitropyrimidinone derivatives . Common reagents used in these reactions include phosphorus oxychloride, sodium ethoxide, and nitric acid .
Applications De Recherche Scientifique
[1,2,3]Oxadiazolo[5,4-d]pyrimidine has been extensively studied for its applications in medicinal chemistry. It serves as a pharmacophore in various kinase inhibitors, inhibitors of vascular endothelial growth factor receptor-2, and other biologically active compounds . Additionally, it has shown potential as an anticancer agent, with derivatives exhibiting cytotoxic activity against various cancer cell lines . The compound is also explored for its antiviral and immunosuppressive properties .
Mécanisme D'action
The mechanism of action of [1,2,3]Oxadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For example, its derivatives can inhibit vascular endothelial growth factor receptor-2, which plays a crucial role in angiogenesis and tumor growth . The compound’s structure allows it to bind to the active site of the receptor, thereby blocking its activity and inhibiting the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
[1,2,3]Oxadiazolo[5,4-d]pyrimidine is structurally similar to other fused heterocyclic compounds such as oxazolo[5,4-d]pyrimidine and isoxazolo[4,5-b]pyridine . its unique combination of an oxadiazole ring fused with a pyrimidine ring distinguishes it from these compounds.
Similar compounds include:
- Oxazolo[5,4-d]pyrimidine
- Isoxazolo[4,5-b]pyridine
- [1,2,5]Oxadiazolo[3,4-d]pyrimidine
Propriétés
Numéro CAS |
273-66-5 |
|---|---|
Formule moléculaire |
C4H2N4O |
Poids moléculaire |
122.09 g/mol |
Nom IUPAC |
oxadiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4O/c1-3-4(6-2-5-1)9-8-7-3/h1-2H |
Clé InChI |
POSWMWNNGRNENE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)ON=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
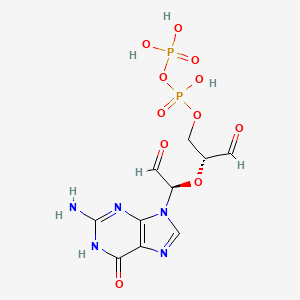
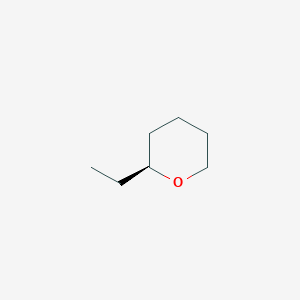
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)


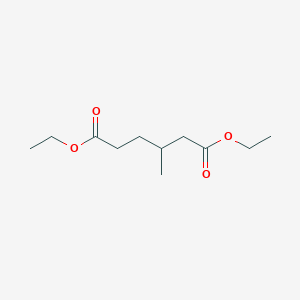
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
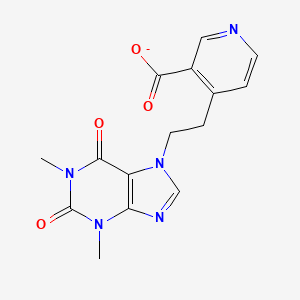

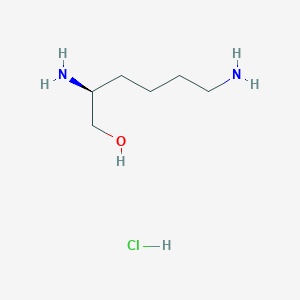

![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)
